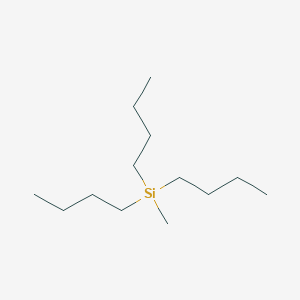

Silane, tributyl methyl

Description

Significance of Organosilicon Compounds in Modern Chemical Sciences

Organosilicon compounds, characterized by carbon-silicon bonds, are fundamental pillars in modern chemical and materials science. numberanalytics.comwikipedia.org Their importance stems from the unique properties imparted by the silicon atom. Compared to the carbon-carbon bond, the carbon-silicon bond is longer, weaker, and more polarized, with silicon being less electronegative than carbon. wikipedia.org This distinction leads to a wide array of applications. In organic synthesis, they serve as versatile protecting groups, reaction intermediates, and reagents for creating complex molecular architectures. numberanalytics.comresearchgate.net Beyond synthesis, organosilicon compounds form the basis of silicones, a class of polymers widely used in everything from sealants and adhesives to advanced medical devices and personal care products due to their thermal stability, flexibility, and moisture resistance. sbfchem.comzmsilane.com Their utility also extends to pharmaceuticals and biomedical engineering, where the incorporation of silicon can modify the properties of drug molecules. numberanalytics.comresearchgate.net

Evolution of Research in Organosilane Chemistry

The history of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first compound with a silicon-carbon bond, tetraethylsilane. wikipedia.orgsbfchem.com Early research in the 20th century, notably by Frederic Kipping, laid the groundwork for the field by exploring the synthesis of alkyl and aryl silanes using Grignard reagents and producing the first silicone polymers. wikipedia.orgrichsilicone.com A major industrial breakthrough occurred in the 1940s with Eugene G. Rochow's development of the "direct process" for synthesizing methylchlorosilanes, which became the cornerstone of the modern silicone industry. wikipedia.orgrsc.org Research has since evolved from synthesizing simple silanes to creating complex, low-coordinate silicon compounds like silenes (Si=C) and disilenes (Si=Si), which were once thought to be mere laboratory curiosities. wikipedia.orgrsc.org The field continues to expand, driven by the development of novel catalysts and synthetic methods. numberanalytics.combohrium.com

Current Research Trajectories and Academic Focus on Tributylmethylsilane

Contemporary organosilicon research is focused on several key areas, including the development of sustainable and green synthetic methods, the creation of novel silicon-based materials for electronics and energy storage, and the design of new catalysts for chemical transformations. numberanalytics.comthieme-connect.com There is significant interest in metal-catalyzed reactions that can selectively form C-Si bonds from C-H bonds, offering more efficient synthetic routes. researchgate.netbohrium.com

Academic focus on a specific compound like Silane (B1218182), tributyl methyl (tributylmethylsilane) is primarily centered on its role as a model compound for physical organic studies or as a stable, sterically hindered tetraalkylsilane. Unlike silanes containing reactive groups (e.g., Si-H or Si-Cl), tributylmethylsilane is generally characterized by its chemical inertness. Research involving this specific molecule would likely investigate its physical properties, spectroscopic characteristics, or its behavior under extreme conditions, rather than its direct application as a reactive reagent in synthesis.

Structure

3D Structure

Properties

IUPAC Name |

tributyl(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAGRTQNPXGJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336241 | |

| Record name | Silane, tributyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

995-43-7 | |

| Record name | Silane, tributyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Tributylmethylsilane

Role as a Reducing Agent in Complex Organic Transformations

Tributylmethylsilane, while less common than other silanes like triethylsilane or triphenylsilane, can function as a reducing agent in various organic transformations. Its utility stems from the ability to donate a hydride equivalent, facilitated by the polarization of the silicon-hydrogen bond. This property allows for the reduction of a range of functional groups. For instance, similar to other tributylsilanes, it can be employed in the reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. The reaction mechanism typically involves the activation of the carbonyl group by a Lewis or Brønsted acid, followed by the transfer of a hydride from the silane (B1218182) to the electrophilic carbon center.

In more complex transformations, silanes participate in deoxygenative reduction processes. mdpi.comnih.gov For example, the deoxygenative reduction of amides to amines is a significant transformation in organic synthesis, providing an alternative to methods using stoichiometric metal hydrides. mdpi.comnu.edu.kz While specific studies focusing exclusively on tributylmethylsilane are less prevalent, the reactivity patterns of analogous silanes suggest its potential application in such reactions, often catalyzed by transition metals or strong Lewis acids. mdpi.comresearchgate.net The general mechanism for amide reduction involves hydrosilylation of the carbonyl group, forming a hemiaminal equivalent, which is then further reduced to the amine. nih.gov

The steric bulk of the three butyl groups in tributylmethylsilane can influence its reactivity and selectivity compared to less hindered silanes. This steric hindrance can be advantageous in reactions where selectivity between different functional groups is required.

Participation in Carbon-Silicon Bond-Forming Reactions

The formation of carbon-silicon (C-Si) bonds is a cornerstone of organosilicon chemistry, providing access to a vast array of compounds with applications in materials science, medicine, and synthetic chemistry. caltech.edunih.govencyclopedia.pub Tributylmethylsilane can serve as a precursor or reagent in several methodologies aimed at constructing these valuable bonds.

Cross-Coupling Methodologies Involving Tributylmethylsilane

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C and C-heteroatom bonds. wikipedia.orgnih.gov In the context of C-Si bond formation, organosilanes can act as coupling partners. While Hiyama coupling traditionally uses organo(alkoxy)silanes or organohalosilanes, related methodologies can involve hydrosilanes. For instance, in a process analogous to the Suzuki-Miyaura reaction, a metal catalyst can facilitate the coupling of an organic halide with a silylmetal species generated in situ from a hydrosilane. nih.govnih.gov

Although direct cross-coupling with tributylmethylsilane itself as the silicon source is not extensively documented, its derivatives could participate in such reactions. For example, conversion of tributylmethylsilane to a tributylmethylsilyl halide or triflate would generate a suitable electrophile for coupling with an organometallic nucleophile. Conversely, formation of a silylmetal species from tributylmethylsilane would allow it to act as the nucleophilic partner. The mechanism of these palladium-catalyzed reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

| Coupling Partners | Catalyst System | Product | Reference |

| Alkenylsilanolate and Aryl Iodide | Palladium(0) complex | Alkenyl-Aryl coupled product | nih.gov |

| Aryl Halide and Fluorinated Arene | Palladium complex | Biaryl product | wikipedia.org |

| Racemic Secondary Phosphines and Aryl Iodides | Chiral Palladium complex | Enantioenriched Tertiary Phosphines | sustech.edu.cn |

Site-Selective C-H Functionalization Strategies

The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for molecule synthesis. nih.govnih.gov Site-selective C-H silylation, the introduction of a silyl (B83357) group at a specific position, is a valuable transformation. This can be achieved using transition metal catalysis, where a directing group on the substrate guides the catalyst to a specific C-H bond. nih.govsnnu.edu.cn

Recent advancements have focused on achieving remote C-H functionalization, overcoming the inherent preference for the formation of 5-membered metallacycles. snnu.edu.cn Strategies include the use of specific ligands that can control regioselectivity or employing substrates where proximal C-H bonds are blocked. snnu.edu.cnresearchgate.net For example, rhodium-catalyzed silylation of aliphatic C-H bonds has been demonstrated, where the catalyst selectively activates a remote C(sp³)–H bond. snnu.edu.cn While these studies may not specifically use tributylmethylsilane, the principles are applicable. A tributylmethylsilyl group could be installed via a C-H activation/silylation sequence using an appropriate catalyst and a silylating agent derived from tributylmethylsilane.

| Reaction Type | Catalyst/Method | Key Feature | Reference |

| Arene C-H Amination | Radical dearomatization/amination | para-selective amination | researchgate.net |

| Aliphatic C-H Silylation | Rhodium catalyst with specific ligands | Selective functionalization of remote C(sp³)–H bonds | snnu.edu.cn |

| Arene C-H Functionalization | Noncovalent interactions (e.g., hydrogen bonds) | Regioselective functionalization without directing groups | nih.gov |

| Sugar C-H Functionalization | Photochemical 1,6-hydrogen atom transfer (HAT) | Site-selective functionalization of native sugars | chemrxiv.org |

Deoxygenative Alkylations and Reductions

Deoxygenative functionalization reactions are powerful methods for converting alcohols and carbonyl compounds into alkanes or for forming new C-C bonds. dicp.ac.cnnih.govscispace.com Silanes, including tributylmethylsilane, are key reagents in many of these transformations, acting as the hydride source for the reduction of a radical or ionic intermediate. researchgate.net

In a typical deoxygenative alkylation, an alcohol is first converted into a reactive intermediate, such as a xanthate (in Barton-McCombie type reactions) or a phosphite (B83602) ester. dicp.ac.cn Radical initiation then leads to the formation of an alkyl radical, which can be trapped by an alkene in a Giese-type addition. The resulting radical is then quenched by the silane, which donates a hydrogen atom to yield the final product and a silyl radical. Visible-light photoredox catalysis has emerged as a mild and efficient way to initiate these radical processes. dicp.ac.cn

Similarly, deoxygenative reductions transform carbonyls or alcohols directly to the corresponding methylene (B1212753) group or alkane. mdpi.comnih.govliv.ac.uk These reactions often proceed via ionic mechanisms, where a strong Lewis acid activates the oxygen-containing functional group, which is then displaced by a hydride from the silane.

| Transformation | Reagents/Catalyst | Intermediate | Reference |

| Deoxygenative Giese reaction of alcohols | Xanthate salts, triphenylphosphine, photoredox catalyst | Alkyl radical | dicp.ac.cn |

| Deoxygenative α-alkylation of 1,2-dicarbonyls | Organoboranes, phosphite | Boron enolate | nih.govscispace.com |

| Deoxygenative reduction of esters to ethers | Borane-ammonia, TiCl₄ | Not specified | nih.gov |

| Deoxygenative reduction of amides to amines | B(C₆F₅)₃, ammonia (B1221849) borane | Not specified | liv.ac.uk |

Reactivity as a Protecting Group Precursor

Protecting groups are essential in multi-step organic synthesis to mask the reactivity of a functional group while transformations are carried out elsewhere in the molecule. masterorganicchemistry.comwikipedia.org Silyl ethers are one of the most widely used protecting groups for alcohols due to their ease of formation, stability under many reaction conditions, and facile cleavage. masterorganicchemistry.comlibretexts.org

Introduction and Formation of Tributylmethylsilyl Ethers

A tributylmethylsilyl (TMBuMeSi) ether can be formed by reacting an alcohol with a suitable tributylmethylsilylating agent. The most common precursor would be tributylmethylsilyl chloride (TMBuMeSiCl), which can be synthesized from tributylmethylsilane. The reaction of the alcohol with the silyl chloride is typically carried out in the presence of a weak base, such as triethylamine (B128534) or imidazole (B134444), to neutralize the hydrochloric acid that is formed. libretexts.org

The general mechanism involves the nucleophilic attack of the alcohol oxygen onto the electrophilic silicon atom of the silyl chloride, proceeding through an SN2-like transition state. libretexts.org The choice of base can be crucial; for instance, imidazole is known to form a highly reactive silyl-imidazolium intermediate, which accelerates the silylation process. organic-chemistry.org

The steric bulk of the tributyl groups, combined with the methyl group, would influence the stability of the resulting TMBuMeSi ether. It would be expected to be significantly more stable to hydrolysis than a trimethylsilyl (B98337) (TMS) ether and likely comparable to or slightly different from a triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) ether, making it a potentially useful protecting group in specific synthetic contexts. masterorganicchemistry.comorganic-chemistry.org Deprotection would typically be achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which cleaves the strong Si-O bond due to the even greater strength of the Si-F bond. masterorganicchemistry.comlibretexts.org

Strategies for Selective Deprotection of Tributylmethylsilyl Ethers

The tert-butyldimethylsilyl (TBDMS) group is a popular protecting group for alcohols due to its stability and the variety of methods available for its selective removal. iwu.edu The selective deprotection of a TBDMS ether in the presence of other functional groups or other silyl ethers is a crucial aspect of multi-step organic synthesis. masterorganicchemistry.comresearchgate.net Strategies for this selective cleavage can be broadly categorized based on the reagents used, which exploit differences in steric hindrance and electronic properties.

The relative stability of common silyl ethers towards acidic and basic hydrolysis is a key factor in achieving selectivity. The general order of stability is:

Acidic conditions : TMS < TES < TBDMS < TIPS < TBDPS wikipedia.org

Basic conditions : TMS < TES < TBDMS ≈ TBDPS < TIPS wikipedia.org

This differential stability allows for the removal of less stable silyl ethers, like trimethylsilyl (TMS) or triethylsilyl (TES), while leaving the more robust TBDMS group intact. gelest.comtotal-synthesis.com Conversely, specific conditions can be tailored to remove a TBDMS group while preserving an even more stable one like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS). total-synthesis.com

A variety of reagents have been developed for the chemoselective deprotection of TBDMS ethers:

Fluoride-Based Reagents : Tetrabutylammonium fluoride (TBAF) is the most common reagent for removing silyl ethers, owing to the high strength of the silicon-fluorine bond that is formed. iwu.edutotal-synthesis.com However, its high basicity can cause side reactions. iwu.edu To achieve selectivity, other fluoride sources like hydrogen fluoride-pyridine complex (HF-Pyridine) can be used. wikipedia.org For instance, HF-Pyridine can deprotect primary TBDMS ethers without affecting secondary TBDMS or primary TBDPS ethers under controlled conditions.

Acidic Reagents : Protic acids and Lewis acids are frequently employed. Mild acidic conditions can selectively cleave TBDMS ethers. For example, pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) in an alcohol solvent can deprotect primary TBDMS ethers in the presence of bulkier silyl groups like TIPS. wikipedia.orgtotal-synthesis.com A mixture of acetic acid, tetrahydrofuran (B95107), and water is a very mild system capable of highly selective deprotection. wikipedia.org

Lewis Acids and Metal Catalysts : Various Lewis acids and metal-based catalysts offer mild and selective deprotection conditions. Iron(III) tosylate has been shown to be an effective catalyst for the deprotection of TBDMS ethers of alcohols, while being unreactive towards phenolic TBDMS ethers and tert-butyldiphenylsilyl (TBDPS) ethers. iwu.eduresearchgate.net Similarly, sodium tetrachloroaurate(III) dihydrate can selectively remove aliphatic TBDMS ethers in the presence of aromatic or sterically hindered ones. organic-chemistry.org Lithium acetate (B1210297) (LiOAc) has been reported as a bifunctional catalyst for the chemoselective deprotection of aryl silyl ethers, leaving alkyl silyl ethers untouched. scielo.bracs.org Other notable systems include ZrCl₄, Ce(OTf)₄, and N-iodosuccinimide in methanol. iwu.eduorganic-chemistry.org

The following table summarizes various methods for the selective deprotection of TBDMS ethers:

Table 1: Reagents for Selective Deprotection of TBDMS Ethers| Reagent/Catalyst | Solvent(s) | Selectivity and Conditions | Reference(s) |

|---|---|---|---|

| Iron(III) tosylate | Acetonitrile/Water | Deprotects alcoholic TBDMS ethers; phenolic TBDMS and TBDPS ethers are unaffected. | iwu.edu, researchgate.net |

| Sodium tetrachloroaurate(III) | Methanol | Cleaves aliphatic TBDMS ethers in the presence of aromatic TBDMS or TBDPS ethers. | organic-chemistry.org |

| Lithium acetate (LiOAc) | DMF/Water | Selectively deprotects aryl TBDMS ethers in the presence of alkyl silyl ethers. acs.org | scielo.br |

| Tetrabutylammonium Tribromide | Methanol | Cleaves TBDMS ethers in the presence of TBDPS, benzyl, and other groups. | organic-chemistry.org |

| N-Iodosuccinimide | Methanol | Deprotects TBDMS ethers of alcohols selectively in the presence of phenolic TBDMS ethers. | organic-chemistry.org |

| Camphorsulfonic acid (CSA) | Methanol | Rapidly deprotects primary TBDMS groups at room temperature. wikipedia.org | wikipedia.org |

| HF-Pyridine | THF/Pyridine | Removes primary TBDMS groups selectively in the presence of more hindered silyl ethers. wikipedia.org | wikipedia.org |

Mechanistic Elucidation of Key Reactions

The mechanism of TBDMS ether deprotection depends on the reagents employed. total-synthesis.com Understanding these pathways is essential for predicting reactivity and controlling selectivity.

Fluoride-Mediated Deprotection: The deprotection using fluoride ions, such as from TBAF, proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. total-synthesis.compearson.com This attack forms a hypervalent, pentacoordinate silicon intermediate (a trigonal bipyramidal structure). The formation of this intermediate is the key step, which subsequently collapses, breaking the silicon-oxygen bond to release the alcohol and form the stable fluoro-TBDMS. The strong Si-F bond provides the thermodynamic driving force for this reaction. total-synthesis.com

Acid-Catalyzed Deprotection: Under acidic conditions, the reaction pathway involves the protonation of the ether oxygen atom. total-synthesis.com This makes the oxygen a better leaving group. A nucleophile, typically the solvent (e.g., water or methanol), then attacks the silicon atom. This can proceed through a pentavalent intermediate, similar to the fluoride-mediated pathway, or via a more associative transition state, leading to the cleavage of the Si-O bond. total-synthesis.com

Lewis Acid-Catalyzed Deprotection: In reactions catalyzed by Lewis acids like LiOAc, a bifunctional mechanism is often proposed. acs.org For example, in the deprotection of aryl silyl ethers, the lithium ion coordinates to the ether oxygen, enhancing its electrophilicity. Simultaneously, the acetate anion can act as a nucleophile attacking the silicon atom, possibly through a six-membered cyclic transition state. acs.org This dual activation facilitates the cleavage of the Si-O bond.

In other reactions, such as the oxidation of silanes (R₃SiH) catalyzed by methyltrioxorhenium (MTO), the reaction proceeds through the formation of a peroxo complex of the metal. acs.org This complex then reacts with the silane in a bimolecular step. acs.org Although this reaction involves the Si-H bond rather than a silyl ether, it highlights the formation of reactive intermediates in organosilicon chemistry. acs.org The identification of such transient species is often achieved through techniques like electrospray ionization mass spectrometry (ESI-MS), which can detect charged intermediates in solution. nih.gov

The reactivity of TBDMS ethers is governed by both kinetic and thermodynamic factors. The stability of the Si-O bond and the steric hindrance around the silicon atom are primary determinants of reaction rates.

Thermodynamics: The thermodynamic stability of silyl ethers is a major factor in their application as protecting groups. As noted earlier, the stability towards hydrolysis increases with the steric bulk of the substituents on the silicon atom (TMS < TES < TBDMS < TIPS). wikipedia.org This trend is a direct reflection of the thermodynamic stability of the silyl ether. The deprotection process is thermodynamically driven by the formation of a stronger bond than the one being broken. In fluoride-mediated deprotection, the formation of the exceptionally strong Si-F bond (bond energy >140 kcal/mol) is the primary driving force. harvard.edu

Kinetics: The rate of deprotection is heavily influenced by steric hindrance. The bulky tert-butyl group in TBDMS ethers shields the silicon atom from nucleophilic attack, making it significantly more stable and slower to react than smaller silyl ethers like TMS. total-synthesis.com This kinetic difference is the basis for many selective protection and deprotection strategies.

Kinetic studies on the hydride transfer from silanes to carbenium ions have shown that the reaction rates are dependent on the substituents on the silicon atom. acs.org For the oxidation of various trialkylsilanes catalyzed by MTO, the reaction follows first-order kinetics with respect to the silane and the catalyst concentration, but is independent of the oxidant (H₂O₂) concentration under specific conditions. acs.org The rate constants (k) for this reaction show a linear correlation with the Si-H stretching frequency and the Taft constant of the alkyl groups. acs.org For the reaction of tributylsilane (B1588627) ((n-Bu)₃SiH), a kinetic isotope effect of 2.1 was observed when the Si-H bond was replaced with a Si-D bond, indicating that the cleavage of this bond is part of the rate-determining step. acs.org

Activation parameters have been determined for some silane reactions. For instance, the oxidation of triethylsilane and tributylsilane by a rhenium-based catalyst yielded activation enthalpies (ΔH‡) of 12.4 ± 0.1 kcal/mol and 12.4 ± 0.1 kcal/mol, respectively, with corresponding activation entropies (ΔS‡) of -20.6 ± 0.3 cal/mol·K and -20.6 ± 0.3 cal/mol·K. iastate.edu These negative entropy values are consistent with a bimolecular, associative transition state.

Table 2: Kinetic Data for MTO-Catalyzed Oxidation of Trialkylsilanes

| Silane | Rate Constant, k (M⁻¹s⁻¹) at 25°C | Si-H Stretching Frequency (cm⁻¹) |

|---|---|---|

| Et₃SiH | 0.100 | 2102 |

| (n-Pr)₃SiH | 0.088 | 2103 |

| (n-Bu)₃SiH | 0.085 | 2103 |

| (i-Bu)₃SiH | 0.024 | 2098 |

| (i-Pr)₃SiH | 0.0050 | 2112 |

This data is adapted from studies on the oxidation of the Si-H bond and illustrates how electronic and steric factors influence reaction kinetics. acs.org

Applications of Tributylmethylsilane in Organic Synthesis

Role as a Protecting Group

Tributylmethylsilane is not used as a protecting group reagent. To function as a protecting group for an alcohol (R-OH), a silylating agent must have a leaving group (like chloride in R'₃SiCl) that can be displaced by the alcohol. Tributylmethylsilane, being a tetraalkylsilane, has no such leaving group and cannot be used to form a silyl (B83357) ether. The corresponding silyl group, tributylmethylsilyl, would be exceptionally bulky, but it cannot be introduced using tributylmethylsilane itself.

Use in Cross-Coupling Reactions

Organosilanes can participate in cross-coupling reactions (e.g., Hiyama coupling), but this typically requires an activating group on the silicon, such as a halogen or an alkoxide. As a chemically inert tetraalkylsilane, tributylmethylsilane is not a suitable substrate for these types of reactions under standard conditions.

Applications in Reduction and Hydrosilylation Reactions

The applications of silanes in reduction and hydrosilylation reactions are exclusively for those compounds possessing a reactive silicon-hydride (Si-H) bond. chemimpex.comcymitquimica.com The Si-H bond can add across double or triple bonds (hydrosilylation) or act as a hydride donor to reduce various functional groups. rsc.org

Silane (B1218182), tributyl methyl does not have an Si-H bond. Therefore, it is completely inactive in and unsuitable for reduction or hydrosilylation reactions. The compound often used for these purposes is tributylsilane (B1588627) , [(CH₃(CH₂)₃]₃SiH, which is structurally different. chemimpex.comchemimpex.com

Comparative Analysis with Other Organosilanes

Comparison with Trimethylsilyl (B98337) (TMS) and Triethylsilyl (TES) Groups

Trimethylsilyl (TMS): The TMS group is one of the smallest and most labile silyl protecting groups. It offers minimal steric hindrance but is sensitive to even mild acidic conditions or nucleophiles. organic-chemistry.org

Triethylsilyl (TES): The TES group is slightly bulkier than TMS, providing greater stability towards hydrolysis and other cleavage conditions.

Tributylmethylsilyl Group: A hypothetical tributylmethylsilyl group would be significantly more sterically hindered than both TMS and TES due to the three long butyl chains. This immense bulk would make it extremely stable and resistant to cleavage, but also exceptionally difficult to introduce onto a molecule.

Comparison with tert-Butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) Groups

tert-Butyldimethylsilyl (TBDMS): TBDMS is a widely used protecting group that offers a good balance of stability and ease of removal. Its steric bulk, derived from the tert-butyl group, makes it robust enough to withstand many reaction conditions but still cleavable with fluoride (B91410) reagents like TBAF. organic-chemistry.org

Triisopropylsilyl (TIPS): The TIPS group is substantially bulkier than TBDMS, offering enhanced stability. It is often used when a very robust protecting group is required.

Tributylmethylsilyl Group: The steric bulk of the tributylmethylsilyl group would be greater than that of TBDMS and comparable to or even exceeding that of the TIPS group. The three flexible n-butyl chains would create a large, sterically demanding pocket around the silicon atom, rendering any functional group it is attached to highly inaccessible.

Applications of Tributylmethylsilane in Diverse Chemical Sciences

Applications in Advanced Organic Synthesis

Detailed research findings on the direct and widespread utilization of tributylmethylsilane as a key reagent or building block in advanced organic synthesis are limited. Its synthesis, however, is documented, providing context for its chemical reactivity. One method for its preparation involves the reaction of trichloromethylsilane with n-butyllithium. figshare.com Another synthetic route is the reaction of anionic penta-coordinated silicon complexes with an excess of Grignard or organolithium reagents, which can yield various tetraorganosilanes, including tributylmethylsilane. oup.com

Table 1: Synthesis of Tributylmethylsilane

| Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Trichloromethylsilane | n-Butyllithium | Tributylmethylsilane | 69% | figshare.com |

| Anionic penta-coordinated silicon complexes | Grignard or Organolithium reagents | Tributylmethylsilane | 63% | oup.com |

Based on available research, there is a notable lack of specific examples where tributylmethylsilane is employed as a strategic reagent in the synthesis of complex molecules.

There is no significant evidence in the reviewed literature to suggest that tributylmethylsilane plays a role in stereoselective transformations.

The development of novel reagents or catalytic systems based on tributylmethylsilane is not a prominent subject in the current body of scientific literature.

Applications in Materials Science and Engineering

In contrast to its limited role in organic synthesis, the tributylsilyl moiety, a key structural feature of tributylmethylsilane, is integral to the functionality of certain advanced materials, particularly in the domain of functional polymers.

A derivative, tributylsilyl methacrylate (B99206) (TBSM), has been extensively studied for its incorporation into functional polymer systems, particularly for marine antifouling coatings. researchgate.net These coatings are designed to prevent the accumulation of marine organisms on submerged surfaces.

Copolymers synthesized using TBSM, methyl methacrylate (MMA), and 2-methylene-1,3-dioxane (MDO) have been shown to create self-polishing coatings. researchgate.net The tributylsilyl ester side groups are hydrolyzable in seawater, which leads to a controlled erosion of the polymer surface. This "self-polishing" mechanism continuously exposes a fresh, smooth surface, which deters the settlement of marine organisms. researchgate.net The rate of this hydrolysis and, consequently, the polishing rate of the coating can be controlled by adjusting the ratio of the different monomers in the copolymer. researchgate.netresearchgate.net

Research has demonstrated that copolymers of MDO, MMA, and TBSM with a degradable polymer backbone and hydrolyzable side groups can effectively inhibit the colonization and growth of marine organisms. researchgate.net The degradation of the polymer backbone, in conjunction with the hydrolysis of the silyl (B83357) ester side groups, contributes to the material's antifouling properties and can also be used for the controlled release of biocides. researchgate.net

Table 2: Composition of a Tributylsilyl Methacrylate (TBSM) Copolymer for Antifouling Coatings

| Monomer | Function | Reference |

|---|---|---|

| Tributylsilyl methacrylate (TBSM) | Provides hydrolyzable side groups for self-polishing action. | researchgate.net |

| Methyl methacrylate (MMA) | Contributes to the mechanical properties of the polymer. | researchgate.net |

| 2-methylene-1,3-dioxane (MDO) | Introduces degradable ester units into the polymer backbone. | researchgate.net |

Inability to Generate Article on "Silane, tributyl methyl" for Surface Modification and Interface Engineering

Following a comprehensive search of scientific literature and available data, it is not possible to generate the requested article on "this compound" with a specific focus on "Surface Modification and Interface Engineering." The primary reason is the lack of documented research applying this specific compound directly as a surface-modifying agent to create stable, engineered interfaces.

The available research predominantly points to the use of a derivative, tributylsilyl methacrylate (TBSM) , as a monomer in the synthesis of specialized polymers for marine antifouling coatings. This application, while related to surfaces, operates on a principle contrary to the conventional goals of surface modification.

Here is a breakdown of the limitations based on the performed searches:

Incorrect Application Context: The main application of tributylmethylsilane, in its methacrylate form, is in creating "self-polishing" or "erodible" coatings. These materials are designed to slowly degrade and wash away in seawater, preventing the settlement of marine organisms by constantly renewing the surface. This process is one of controlled surface removal, not stable surface modification or interface engineering which typically aims to create a durable, functionalized surface layer.

Lack of Direct Surface Modification Data: There is no available literature detailing the process of applying tributylmethylsilane directly to a surface to form a self-assembled monolayer (SAM) or a covalently bonded surface layer. Consequently, there are no research findings or data tables on properties such as contact angles, surface energy, or film thickness for surfaces modified directly with this compound.

Focus on Polymer Chemistry, Not Surface Science: The research that mentions tributylsilyl methacrylate focuses on polymer synthesis and the bulk properties of the resulting copolymers, such as their degradation rates, mechanical properties, and effectiveness in preventing biofouling. The surface properties are mentioned only in the context of their dynamic, changing nature as the coating erodes.

Due to these significant discrepancies between the requested topic and the available scientific information, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not feasible. The foundational information required to discuss tributylmethylsilane in the context of creating stable, modified surfaces does not appear to exist in the public research domain.

Derivatization and Functionalization Strategies for Tributylmethylsilane

Synthetic Routes to Functionalized Tributylmethylsilane Derivatives

The introduction of functional groups onto tributylmethylsilane can be achieved through several synthetic methodologies. These routes primarily target the methyl group or the butyl chains, allowing for the creation of a diverse range of derivatives. Key strategies include free-radical halogenation followed by nucleophilic substitution and hydrosilylation reactions.

Free-Radical Halogenation and Subsequent Functionalization:

A common and effective method to functionalize the alkyl groups of tributylmethylsilane is through free-radical halogenation. This process typically involves the reaction of tributylmethylsilane with a halogenating agent, such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of halogenation (i.e., which C-H bond is halogenated) is influenced by the stability of the resulting alkyl radical (tertiary > secondary > primary).

Once a halogen atom is introduced, the resulting halomethyl or halobutyl derivative becomes a versatile precursor for a wide array of functionalized tributylmethylsilanes via nucleophilic substitution reactions. A variety of nucleophiles can be employed to displace the halide, thereby introducing different functionalities.

Table 1: Examples of Functionalized Tributylmethylsilane Derivatives via Halogenation and Nucleophilic Substitution

| Starting Material | Reagents | Product | Functional Group Introduced |

| Tributylmethylsilane | 1. NBS, AIBN 2. NaCN | Tributyl(cyanomethyl)silane | Cyano (-CN) |

| Tributylmethylsilane | 1. SO₂Cl₂, UV light 2. NaN₃ | Tributyl(azidomethyl)silane | Azido (-N₃) |

| Tributyl(bromomethyl)silane | KSCN | Tributyl(thiocyanatomethyl)silane | Thiocyanato (-SCN) |

| Tributyl(chloromethyl)silane | LiAlH₄ | Tributylmethylsilane (reduction) | - |

| Tributyl(iodomethyl)silane | R₂CuLi | Tributyl(alkylmethyl)silane | Alkyl (-R) |

This table presents representative transformations. Reaction conditions such as solvent and temperature are crucial for optimal outcomes and would be specific to each reaction.

Hydrosilylation:

For the functionalization of a related precursor, tributylsilane (B1588627) (which contains a Si-H bond), hydrosilylation is a powerful technique. This reaction involves the addition of the Si-H bond across a carbon-carbon double or triple bond, typically catalyzed by transition metal complexes, most notably those of platinum (e.g., Speier's catalyst or Karstedt's catalyst). By choosing an olefin or alkyne with a desired functional group, a wide variety of functionalized tributylsilanes can be synthesized. This method is particularly useful for introducing functional groups at the end of a propyl chain attached to the silicon atom.

Table 2: Functionalization via Hydrosilylation of Alkenes with Tributylsilane

| Alkene | Catalyst | Product |

| Allyl alcohol | Karstedt's catalyst | 3-(Tributylsilyl)propan-1-ol |

| Acrylonitrile | Speier's catalyst | 3-(Tributylsilyl)propanenitrile |

| Allylamine | Platinum on carbon | 3-(Tributylsilyl)prop-1-amine |

| 1-Hexene | Wilkinson's catalyst | Tributyl(hexyl)silane |

The regioselectivity of the hydrosilylation (Markovnikov vs. anti-Markovnikov addition) can be influenced by the choice of catalyst and substrate.

Strategies for Orthogonal Functionalization and Chemo-Selective Modifications

In the synthesis of more complex molecules, it is often necessary to selectively modify one functional group in the presence of others. This requires the use of orthogonal functionalization and chemo-selective modification strategies.

Orthogonal Functionalization:

Orthogonal functionalization refers to the ability to independently address and react with two or more different functional groups on the same molecule without interfering with each other. This is typically achieved by using protecting groups that can be removed under specific and non-overlapping conditions.

For a bifunctional tributylmethylsilane derivative, such as one containing both a hydroxyl and a carboxylic acid group, an orthogonal protection strategy would be essential for selective modification. For example, the hydroxyl group could be protected as a silyl (B83357) ether (e.g., with tert-butyldimethylsilyl chloride, TBDMSCl), which is stable under basic conditions but can be cleaved with fluoride (B91410) ions. The carboxylic acid could be protected as a benzyl ester, which is stable to fluoride but can be removed by hydrogenolysis. This allows for selective reactions to be performed on one functional group while the other remains protected.

Table 3: Example of an Orthogonal Protection Strategy

| Bifunctional Silane (B1218182) | Protection Step 1 | Protection Step 2 | Selective Deprotection 1 | Selective Deprotection 2 |

| 3-(Tributylsilyl)propanoic acid with a terminal hydroxyl group | Protection of -OH with TBDMSCl | Protection of -COOH as a benzyl ester | Removal of TBDMS with TBAF | Removal of Benzyl with H₂/Pd |

Chemo-selective Modifications:

Chemo-selectivity is the preferential reaction of a reagent with one of two or more different functional groups. This can be achieved by carefully choosing reagents and reaction conditions that exploit the inherent reactivity differences between the functional groups.

For instance, consider a tributylmethylsilane derivative containing both an aldehyde and an ester functionality. A chemo-selective reduction of the aldehyde to an alcohol can be achieved using a mild reducing agent like sodium borohydride (NaBH₄), which will not typically reduce the ester. Conversely, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups.

Another example of chemo-selectivity involves the modification of a molecule with multiple nucleophilic sites. The reaction of a tributylmethylsilane derivative containing both a primary amine and a thiol with an electrophile like an α,β-unsaturated carbonyl compound would likely see the more nucleophilic thiol undergo conjugate addition preferentially over the amine under neutral or slightly acidic conditions.

By employing these strategies of derivatization, orthogonal protection, and chemo-selective modification, a diverse library of complex and highly functionalized tributylmethylsilane derivatives can be synthesized for a wide range of applications in organic synthesis and materials science.

Environmental Transformations and Degradation Pathways of Organosilanes

Academic Studies on Environmental Fate and Persistence

Academic research into the environmental fate of organosilanes has largely centered on more commercially prevalent compounds like polydimethylsiloxanes (PDMS) and volatile methyl siloxanes (VMS). These studies offer valuable insights into the potential persistence and degradation of Silane (B1218182), tributyl methyl.

Organosilanes are recognized for their susceptibility to hydrolysis, a key process in their environmental degradation. For instance, the hydrolysis half-life of triethylsilane, a structurally similar compound, is estimated to be approximately 377 hours at a neutral pH and a temperature of 20°C. europa.eu This suggests that Silane, tributyl methyl, would also undergo hydrolysis, breaking down into tributylsilanol and methane (B114726). The persistence of such compounds is therefore influenced by environmental conditions that affect hydrolysis rates, such as pH and temperature.

In the atmosphere, the dominant degradation pathway for volatile organosilanes is oxidation initiated by hydroxyl radicals (•OH). nih.govchemrxiv.orgcopernicus.org These highly reactive radicals are responsible for the self-cleansing capacity of the troposphere and play a crucial role in the breakdown of many volatile organic compounds. copernicus.org Studies on volatile methyl siloxanes have determined the rate constants for their reaction with OH radicals, providing a basis for estimating the atmospheric lifetime of compounds like this compound. nih.gov

The microbial degradation of organosilanes is another area of academic inquiry. While some organosilicon compounds are resistant to biodegradation, certain microorganisms have been shown to metabolize specific structures. rsc.orgnih.govresearchgate.net For example, some bacteria can utilize alkanes as a carbon source through the action of enzymes like alkane hydroxylases. nih.govresearchgate.net This suggests a potential, though likely slow, pathway for the biodegradation of the alkyl chains of this compound in soil and sediment environments.

The following table summarizes kinetic data for the degradation of organosilanes analogous to this compound, providing an indication of its potential environmental persistence.

| Compound | Degradation Process | Rate Constant / Half-life | Environmental Compartment | Reference Compound |

| Triethylsilane | Hydrolysis | ~377 hours (half-life) at pH 7, 20°C | Water | Triethylsilane |

| Hexamethyldisiloxane (L2) | Reaction with OH radicals | (1.20 ± 0.09) × 10⁻¹² cm³ molec⁻¹ s⁻¹ | Atmosphere | Volatile Methyl Siloxanes |

| Octamethyltrisiloxane (L3) | Reaction with OH radicals | (1.7 ± 0.1) × 10⁻¹² cm³ molec⁻¹ s⁻¹ | Atmosphere | Volatile Methyl Siloxanes |

Mechanistic Aspects of Degradation in Environmental Matrices

The degradation of this compound in the environment proceeds through distinct mechanistic pathways depending on the specific matrix.

In Soil and Water: Hydrolysis

In aqueous environments and moist soils, the primary degradation mechanism for this compound is expected to be hydrolysis. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the cleavage of the silicon-carbon (Si-C) bond. The process is catalyzed by both acids and bases.

The general mechanism can be described as follows:

(CH₃)Si(C₄H₉)₃ + H₂O → (HO)Si(C₄H₉)₃ + CH₄

This reaction results in the formation of tributylsilanol and methane. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the steric hindrance around the silicon atom. The tributyl groups in this compound are bulky and may sterically hinder the approach of water molecules, potentially leading to a slower hydrolysis rate compared to less substituted silanes. The resulting tributylsilanol may undergo further condensation reactions to form siloxanes, particularly under acidic or basic conditions.

In the Atmosphere: Oxidation by Hydroxyl Radicals

Once volatilized into the atmosphere, this compound is subject to oxidation by hydroxyl radicals (•OH). The reaction is initiated by the abstraction of a hydrogen atom from one of the alkyl groups, primarily from the butyl chains due to the higher number of secondary hydrogens which are more susceptible to abstraction.

A simplified proposed initial step of the atmospheric oxidation mechanism is as follows:

(CH₃)Si(C₄H₉)₃ + •OH → (CH₃)Si(C₄H₉)₂(C₄H₈•) + H₂O

The resulting alkyl radical will rapidly react with molecular oxygen (O₂) to form a peroxy radical ((CH₃)Si(C₄H₉)₂(C₄H₈OO•)). This peroxy radical can then undergo a series of complex reactions, including reactions with nitric oxide (NO) and other atmospheric constituents, leading to the formation of various oxygenated products. chemrxiv.org Ultimately, these processes are expected to lead to the degradation of the organic part of the molecule to carbon dioxide and water, and the silicon part to inorganic silica.

The table below outlines the expected primary degradation products of this compound in different environmental matrices based on the degradation pathways of analogous compounds.

| Environmental Matrix | Primary Degradation Pathway | Expected Primary Degradation Products |

| Water/Soil | Hydrolysis | Tributylsilanol, Methane |

| Atmosphere | Oxidation by OH radicals | Tributylsilyl radical, subsequent oxygenated products (e.g., aldehydes, ketones), ultimately leading to CO₂, H₂O, and silica. |

Emerging Research Directions and Future Perspectives in Tributylmethylsilane Chemistry

Novel Synthetic Approaches and Catalyst Development

The utility of tributylsilane (B1588627) is intrinsically linked to the catalysts that activate its Si-H bond. Historically, precious metals like platinum and rhodium have dominated this field. However, a major thrust in modern research is the development of catalysts based on more abundant and less expensive metals, making these chemical processes more economical and sustainable.

Recent breakthroughs have demonstrated the efficacy of iron-based catalysts in hydrosilylation reactions, which traditionally rely on platinum. nih.gov For instance, specific iron complexes have been shown to catalyze the selective hydrosilylation of alkenes, presenting a cost-effective alternative. nih.gov Another significant development is the use of potassium-tert-butoxide, a simple base, to catalyze the silylation of various substrates with silanes, including tributylsilane. caltech.edu This earth-abundant metal catalyst has proven effective for constructing carbon-silicon (C-Si) bonds, a fundamental transformation in organosilicon chemistry. caltech.edu

The development of catalysts is not limited to just changing the metal center. Research is also focused on designing sophisticated ligand systems that can precisely control the catalyst's activity and selectivity. For example, rhodium complexes with specific phosphine (B1218219) ligands are used to catalyze the cleavage of sulfur-sulfur (S-S) bonds in disulfides, enabling the transfer of organothio groups. mdpi.com In the realm of C-H activation, iridium and rhodium catalysts paired with specialized ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) have been employed for the intramolecular dehydrogenative silylation of C(sp³)–H bonds. snnu.edu.cn

Table 1: Comparison of Catalytic Systems for Reactions Involving Tributylsilane

| Reaction Type | Catalyst System | Key Advantages |

|---|---|---|

| Hydrosilylation | Iron Complexes (e.g., [(RPDI)Fe(N2)2]) | Earth-abundant metal, cost-effective alternative to platinum. nih.gov |

| C-Si Bond Formation | Potassium-tert-butoxide (KOtBu) | Earth-abundant metal catalyst, simple and effective. caltech.edu |

| Dehydrogenative Silylation | Platinum or Rhodium Complexes | High efficiency for intramolecular cyclization. snnu.edu.cnacs.org |

| Organosulfur Synthesis | Rhodium Complexes (e.g., RhH(PPh3)4) | Efficient S-S bond cleavage and thioetherification. mdpi.com |

Expanding the Scope of Chemical Reactivity and Selectivity

A pivotal area of emerging research is the expansion of tributylsilane's reactivity to forge new types of chemical bonds with high selectivity. A long-standing challenge in organic synthesis is the selective functionalization of aliphatic carbon-hydrogen (C-H) bonds, which are typically unreactive. Groundbreaking work has shown that tributylsilane can be used in intramolecular dehydrogenative silylation to functionalize terminal C(sp³)–H bonds, forming five-membered cyclic silanes. snnu.edu.cnacs.org This strategy uses the silyl (B83357) group to direct the reaction to a specific, remote C-H bond, overcoming the inherent challenge of selectivity. snnu.edu.cn

The principle of reactivity and selectivity is crucial in these transformations. libretexts.org While highly reactive reagents are often unselective, modern catalysis aims to achieve both high reactivity and high selectivity. wikipedia.orgnih.gov In the context of tributylsilane, the choice of catalyst and ligands can finely tune the reaction's outcome. For example, in the palladium-catalyzed olefination of aryl C-H bonds, the introduction of specific amino acid derivatives as ligands can control the positional selectivity of the reaction. nih.gov

Furthermore, tributylsilane has been employed in novel methods for the synthesis of organosulfur compounds. Rhodium-catalyzed reactions between disulfides, tributylsilane, and polyfluoroarenes result in the formation of new carbon-sulfur (C-S) bonds, where the silane (B1218182) acts as a trapping agent for fluoride (B91410). mdpi.commdpi-res.com This method avoids the use of odorous thiols and offers a unique, reversible pathway to valuable organosulfur molecules. mdpi.com

Advanced Applications in Sustainable Chemistry and Materials

The principles of green and sustainable chemistry, which emphasize waste minimization and atom economy, are increasingly influencing research involving tributylsilane. americanchemistry.comrsc.orgchemistryforsustainability.org The shift from precious metal catalysts to those based on iron or potassium is a prime example of this trend, reducing both cost and environmental impact. nih.govcaltech.edu Catalytic reactions, by their nature, are more sustainable as they reduce the amount of reagents needed and often lead to cleaner reaction profiles. rsc.org

In materials science, tributylsilane is proving to be a valuable component in the synthesis and modification of advanced materials. googleapis.comliverpool.ac.ukipme.ru It is used as a hydrogenation agent in the production of specialized synthetic rubbers. google.com Homogeneous catalyst systems involving tributylsilane can achieve high reactivity and selectivity in the hydrogenation of conjugated diene polymers, a process that is economically more favorable than methods using heterogeneous catalysts. google.com

Tributylsilane also plays a role in the synthesis of novel block ionomers. For example, it has been used in the synthesis of 1,1-diphenylethylene (B42955) end-functionalized polyisobutylene (B167198) (PIB-DPE). researchgate.net This method provides a cleaner route to the functionalized polymer by avoiding the use of large quantities of metal alkyls and the subsequent formation of inorganic salt byproducts. researchgate.net These advanced polymers have potential applications in a variety of fields, from medicine to electronics.

Table 2: Applications of Tributylsilane in Sustainable Chemistry and Materials

| Application Area | Specific Use | Significance |

|---|---|---|

| Green Chemistry | Reagent in reactions using earth-abundant metal catalysts (Fe, K). nih.govcaltech.edu | Reduces reliance on expensive and rare precious metals. americanchemistry.com |

| Polymer Chemistry | Hydrogenation agent for conjugated diene polymers. google.com | Provides an economically favorable and selective industrial process. google.com |

| Advanced Materials | Synthesis of functionalized polymers like PIB-DPE. researchgate.net | Enables cleaner synthetic routes to materials with novel properties. researchgate.net |

| Organosulfur Synthesis | Fluoride trapping agent in rhodium-catalyzed reactions. mdpi.commdpi-res.com | Facilitates the use of less hazardous starting materials. mdpi.com |

Interdisciplinary Research Frontiers and Unexplored Potentials

The future of tributylsilane chemistry lies at the intersection of traditional organic synthesis and other scientific fields, fostering interdisciplinary research to solve complex problems. arc.gov.auecorrector.comdspacedirect.org Collaborations between organic chemists, materials scientists, and engineers are leading to the development of novel functional materials with tailored properties. liverpool.ac.ukkent.edu The insights gained from the reactivity of tributylsilane can be applied to create new surfaces, polymers, and electronic materials. liverpool.ac.uk

One of the most promising frontiers is the application of silylation chemistry in the synthesis of complex, biologically active molecules. The selective C-H functionalization reactions enabled by tributylsilane could streamline the synthesis of pharmaceuticals and natural products, providing access to novel molecular architectures. google.comresearchgate.net

Unexplored potentials also include the development of tandem or cascade reactions where multiple transformations involving tributylsilane occur in a single pot. Such processes are highly efficient and align with the goals of sustainable chemistry by reducing waste and purification steps. acs.org For example, a cascade could involve an initial silylation followed by a cross-coupling reaction to build molecular complexity rapidly. As our understanding of reaction mechanisms deepens, researchers will be able to design more sophisticated catalytic systems that unlock new, previously inaccessible chemical transformations for tributylsilane, further solidifying its role as a versatile tool in modern chemistry. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tributyl methyl silane, and what factors influence yield and purity?

- Methodological Answer : Tributyl methyl silane is typically synthesized via hydrosilylation reactions, where silicon-hydrogen bonds react with alkenes or alkynes in the presence of transition metal catalysts (e.g., platinum or rhodium complexes). Key factors include solvent polarity (e.g., toluene or THF), temperature control (60–100°C), and catalyst loading (0.1–1 mol%). Purification often involves fractional distillation under reduced pressure or column chromatography using silica gel. Impurities such as residual catalysts or byproducts (e.g., disiloxanes) can be monitored via GC-MS .

Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) characterize the electronic properties of tributyl methyl silane?

- Methodological Answer :

- NMR : Si NMR is critical for identifying silicon hybridization (e.g., chemical shifts at δ −10 to −30 ppm for sp-hybridized silicon). H and C NMR resolve organic substituent configurations.

- UV-Vis : Tributyl methyl silane derivatives exhibit red-shifted absorption bands due to σ-π conjugation between silicon’s vacant d-orbitals and organic π-systems. For example, Tributyl(thiophen-2-yl)silane shows a 144 nm red shift compared to thiophene (Table 1) .

Table 1 : UV-Vis Absorption Maxima of Silane Derivatives

| Compound | Absorption Onset (nm) | Shift (vs. Parent) |

|---|---|---|

| Thiophene | 256 | — |

| Tributyl(thiophen-2-yl)silane | 400 | +144 |

| Silane-5-carbaldehyde derivative | 500 | +100 |

Q. What safety protocols are recommended for handling tributyl methyl silane in laboratory settings?

- Methodological Answer :

- Containment : Use fume hoods and inert atmosphere (N/Ar) to prevent hydrolysis.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage. Contaminated waste must comply with local regulations (e.g., EPA guidelines) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and flame-retardant lab coats.

Advanced Research Questions

Q. How do σ-π interactions between silicon and organic substituents influence the reactivity of tributyl methyl silane in cross-coupling reactions?

- Methodological Answer : Silicon’s low electronegativity facilitates hyperconjugation, stabilizing transition states in Suzuki-Miyaura or Heck reactions. Computational studies (DFT/B3LYP) can map electron density redistribution. Experimental validation includes kinetic isotope effects (KIEs) and Hammett plots to quantify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.